molecular formula C11H14O3 B3055357 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one CAS No. 64142-23-0

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one

Cat. No.: B3055357
CAS No.: 64142-23-0
M. Wt: 194.23 g/mol
InChI Key: ATFSJFVUBBVFDB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as butyrovanillone, is an organic compound with the molecular formula C₁₁H₁₄O₃. It is a derivative of vanillin and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, along with a butanone side chain. This compound is often found as a white to pale yellow solid and is soluble in organic solvents such as ether and ethanol .

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the flavor and fragrance industry due to its pleasant aroma, similar to vanillin.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of guaiacol (4-hydroxy-3-methoxyphenol) with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a butanone side chain.

    Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one): Similar structure but with a different position of the carbonyl group.

    Guaiacol (4-hydroxy-3-methoxyphenol): Similar structure but without the butanone side chain.

Uniqueness: 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one is unique due to its specific combination of functional groups and side chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSJFVUBBVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554766
Record name 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64142-23-0
Record name 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of guaiacol are dissolved in 136.4 g of butyric anhydride, treated with 120 g of zinc chloride, heated for 3 minutes as given in Example 6.a and then worked-up as described there. The crude product obtained after high vacuum distillation is chromatographed with toluene on 600 g of silica gel. After recrystallization from ether/n-hexane there is obtained 4'-hydroxy-3'-methoxy-butyrophenone in the form of colorless crystals of m.p. 40°-41°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
136.4 g
Type
solvent
Reaction Step One
Quantity
120 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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